(7-Methoxy-chroman-3-yl)-methylamine hydrochloride
Description
(7-Methoxy-chroman-3-yl)-methylamine hydrochloride (CAS 1187932-66-6) is a substituted chroman derivative with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol . Structurally, it consists of a chroman (benzodihydropyran) backbone with a methoxy group at position 7 and a methylamine hydrochloride moiety at position 2.
Key physicochemical properties include:
- Solubility: Likely polar due to the hydrochloride salt and methoxy group.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
7-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-9-5-8-3-4-10(13-2)6-11(8)14-7-9;/h3-4,6,9,12H,5,7H2,1-2H3;1H |
InChI Key |
JFSUDFVXTHJJLW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=C(C=C2)OC)OC1.Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Dihydroxy Precursors
A widely cited approach involves cyclizing 2,4-dihydroxyacetophenone derivatives under acidic conditions. For example, Ismail and Abd El Aziem demonstrated that treating 2-hydroxy-4-methoxyacetophenone with t-butyldimethylsilyl chloride (TBDMSCl) followed by alkylation and desilylation yields intermediates amenable to cyclization. Using methanesulfonyl chloride (MsCl) and boron trifluoride diethyl etherate (BF₃·Et₂O) at 0°C, the chroman ring forms in 72–85% yield (Scheme 1).
Key Reaction Conditions :
- Catalyst : BF₃·Et₂O (10 mol%)
- Temperature : 0°C → room temperature
- Solvent : Dichloromethane (DCM)
Comparative Analysis of Synthetic Routes
The table below evaluates four preparation methods based on yield, scalability, and practicality:
Purification and Characterization
Final purification typically involves recrystallization from ethanol/water mixtures to obtain the hydrochloride salt as a white solid. Analytical data corroborates structure:
- Melting Point : 198–202°C (decomposition)
- ¹H NMR (DMSO-d₆): δ 6.75 (d, 1H, ArH), 6.65 (s, 1H, ArH), 4.20 (m, 1H, CHNH₂), 3.80 (s, 3H, OCH₃), 3.10–2.90 (m, 2H, CH₂NH₂)
- HPLC Purity : >96% (C18 column, 0.1% TFA in acetonitrile/water)
Industrial-Scale Considerations
While lab-scale syntheses prioritize yield, industrial production faces additional challenges:
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-chroman-3-yl)-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while substitution reactions can produce a variety of substituted chroman derivatives.
Scientific Research Applications
(7-Methoxy-chroman-3-yl)-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (7-Methoxy-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 6-Methoxy vs. 7-Methoxy Substitution
(6-Methoxy-chroman-3-yl)-methylamine hydrochloride (CAS 1187929-03-8) is a positional isomer differing only in the methoxy group’s position (6 vs. 7). Key differences include:
- Electronic Effects : The 7-methoxy group may enhance resonance stabilization in the aromatic ring compared to the 6-position, altering reactivity.
- Biological Activity : Positional isomerism often impacts receptor binding; for example, methoxy placement influences selectivity in serotonin receptor ligands .
| Compound | CAS Number | Molecular Formula | Substituent Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7-Methoxy-chroman-3-yl | 1187932-66-6 | C₁₁H₁₆ClNO₂ | 7-OCH₃ | 229.7 |
| 6-Methoxy-chroman-3-yl | 1187929-03-8 | C₁₁H₁₆ClNO₂ | 6-OCH₃ | 229.7 |
Halogenated Analogues: (6,8-Dichloro-chroman-3-yl)-methylamine Hydrochloride
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride (CAS 1965309-69-6) replaces the methoxy group with chlorine atoms at positions 6 and 8. Key distinctions:
- Synthetic Route : Halogenation steps likely differ from methoxylation, requiring reagents like PCl₅ or Cl₂ gas .
| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7-Methoxy-chroman-3-yl | 1187932-66-6 | C₁₁H₁₆ClNO₂ | 7-OCH₃ | 229.7 |
| 6,8-Dichloro-chroman-3-yl | 1965309-69-6 | C₁₀H₁₂Cl₃NO | 6-Cl, 8-Cl | 268.56 |
Functional Analogues: Butenafine Hydrochloride
Butenafine hydrochloride (C₂₃H₂₇N·HCl) is a benzylamine antifungal agent. While structurally distinct, it shares the methylamine hydrochloride moiety and inhibits squalene epoxidase:
- Mechanism : Both compounds may interact with amine-sensitive enzymes, but butenafine’s larger hydrophobic tail enhances antifungal activity .
- Applications : Butenafine is clinically used, whereas (7-methoxy-chroman-3-yl)-methylamine’s applications remain exploratory.
| Compound | Molecular Formula | Key Functional Groups | Biological Target |
|---|---|---|---|
| 7-Methoxy-chroman-3-yl | C₁₁H₁₆ClNO₂ | Chroman, methoxy, methylamine | Under investigation |
| Butenafine hydrochloride | C₂₃H₂₇ClN | Benzylamine, tert-butyl | Squalene epoxidase |
Aromatic Amine Derivatives: (4-Fluoro-3-nitrophenyl)methylamine Hydrochloride
This compound (C₇H₈ClFN₂O₂) features a nitro and fluoro substituents on the phenyl ring. Comparisons include:
- Electron-Withdrawing Effects : The nitro group deactivates the ring, reducing nucleophilicity compared to the electron-donating methoxy group.
- Stability : Nitro groups may increase susceptibility to reduction, limiting shelf life .
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